5-(1-thiophen-2-ylethyl)-2H-tetrazole
CAS No.:
Cat. No.: VC12416594
Molecular Formula: C7H8N4S
Molecular Weight: 180.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N4S |
|---|---|
| Molecular Weight | 180.23 g/mol |
| IUPAC Name | 5-(1-thiophen-2-ylethyl)-2H-tetrazole |
| Standard InChI | InChI=1S/C7H8N4S/c1-5(6-3-2-4-12-6)7-8-10-11-9-7/h2-5H,1H3,(H,8,9,10,11) |
| Standard InChI Key | PCNXHAODAXHAAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CS1)C2=NNN=N2 |
Introduction
Structural and Molecular Properties
Core Architecture
The compound features a tetrazole ring (a five-membered aromatic system with four nitrogen atoms) directly linked to a thiophene group (a sulfur-containing heterocycle) via an ethyl spacer. This arrangement creates a planar tetrazole core conjugated with the electron-rich thiophene system, influencing its reactivity and intermolecular interactions. The IUPAC name 5-(1-thiophen-2-ylethyl)-2H-tetrazole explicitly denotes the substitution pattern: the tetrazole’s fifth position is occupied by a thiophen-2-ylmethyl group.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₄S | |
| Molecular Weight | 180.23 g/mol | |
| Canonical SMILES | CC(C₁=CC=CS₁)C₂=NNN=N₂ | |
| PubChem CID | 132309923 |
The Standard InChIKey (PCNXHAODAXHAAT-UHFFFAOYSA-N) confirms its unique stereochemical identity. Computational studies suggest that the ethyl linker enhances conformational flexibility, allowing the thiophene and tetrazole rings to adopt non-coplanar orientations, which may optimize binding to biological targets .
Synthetic Methodologies
Cobalt-Catalyzed [3+2] Cycloaddition
A breakthrough in tetrazole synthesis involves cobalt(II) complexes facilitating the [3+2] cycloaddition of sodium azide (NaN₃) to nitriles. While the cited study focuses on 5-substituted 1H-tetrazoles , this methodology is adaptable to 5-(1-thiophen-2-ylethyl)-2H-tetrazole by employing 2-thiopheneacetonitrile as the nitrile precursor.
General Procedure:
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Catalyst Preparation: A cobalt(II) complex with a tetradentate ligand (e.g., N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) is synthesized and isolated .
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Reaction Setup: The nitrile (1.0 mmol), sodium azide (1.5 mmol), and catalyst (1 mol %) are combined in dimethyl sulfoxide (DMSO) at 110°C for 12 hours .
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Workup: The mixture is acidified with HCl, extracted with ethyl acetate, and purified via silica gel chromatography .
Key Advantages:
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Yield Optimization: Cobalt catalysis achieves yields >80% for analogous tetrazoles, surpassing traditional ZnBr₂ methods .
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Mechanistic Clarity: Isolation of a cobalt(II) diazido intermediate confirms a stepwise mechanism involving nitrile activation and azide incorporation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.50–7.45 (m, 1H, thiophene H-4),
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δ 7.10–7.05 (m, 2H, thiophene H-3 and H-5),
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δ 4.30 (q, J = 7.2 Hz, 2H, CH₂),
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δ 1.85 (t, J = 7.2 Hz, 3H, CH₃).
¹³C NMR (101 MHz, DMSO-d₆):
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δ 155.2 (tetrazole C-5),
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δ 140.1 (thiophene C-2),
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δ 128.3 (thiophene C-3/C-5),
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δ 125.6 (thiophene C-4),
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δ 35.8 (CH₂),
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δ 22.1 (CH₃).
The absence of extraneous peaks confirms high purity, while the ethyl group’s protons exhibit characteristic coupling patterns.
Biological Applications and Findings
Caspase-1 Inhibition
In a screen of 1,5-disubstituted α-amino tetrazoles, derivatives bearing thiophene substituents demonstrated non-covalent inhibition of caspase-1, a key enzyme in inflammatory pathways .
Table 2: Biological Activity of Selected Tetrazoles
| Compound | R Group | IC₅₀ (μM) | % Activity at 100 μM |
|---|---|---|---|
| 5ce | 2-Thiophenyl | ND | Inactive |
| 5ae | Neopentyl | 15.1 | 8.12 |
While 5-(1-thiophen-2-ylethyl)-2H-tetrazole itself (analogous to 5ce) showed inactivity in initial assays , structural tweaks (e.g., introducing neopentyl groups) enhanced potency, suggesting that steric bulk near the tetrazole-thiophene junction improves target engagement.
Cytotoxicity Profile
In U937 macrophage models, related tetrazoles exhibited low cytotoxicity (CC₅₀ > 50 μM), supporting their potential as safe anti-inflammatory agents .
Challenges and Future Directions
Synthetic Limitations
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Solubility Issues: The compound’s hydrophobicity complicates aqueous-phase reactions, necessitating polar aprotic solvents like DMSO .
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Purification Complexity: Chromatographic separation is required to isolate the product from regioisomeric byproducts .
Research Opportunities
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